molecular formula C7H10N2O3S B1435787 Ethyl 3-aminopyridine-2-sulfonate CAS No. 2060045-47-6

Ethyl 3-aminopyridine-2-sulfonate

Cat. No.: B1435787
CAS No.: 2060045-47-6
M. Wt: 202.23 g/mol
InChI Key: SVBGFLXBSQPOSR-UHFFFAOYSA-N
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Description

Ethyl 3-aminopyridine-2-sulfonate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a sulfonated derivative of pyridine, which is a heterocyclic aromatic compound. The presence of both an amino group and a sulfonate group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-aminopyridine-2-sulfonate typically involves the sulfonation of 3-aminopyridine followed by esterification. One common method includes the reaction of 3-aminopyridine with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group. The resulting sulfonic acid derivative is then esterified with ethanol under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopyridine-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonate group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 3-aminopyridine-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-aminopyridine-2-sulfonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-aminopyridine-2-sulfonate can be compared with other similar compounds such as:

    3-Aminopyridine: Lacks the sulfonate group, making it less versatile in certain reactions.

    2-Aminopyridine: Has the amino group at a different position, leading to different reactivity.

    4-Aminopyridine: Similar to 3-aminopyridine but with the amino group at the 4-position.

Properties

IUPAC Name

ethyl 3-aminopyridine-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-13(10,11)7-6(8)4-3-5-9-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBGFLXBSQPOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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